Methyl 4-(3-fluoro-5-methylphenyl)butanoate
Overview
Description
Methyl 4-(3-fluoro-5-methylphenyl)butanoate: is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . It is a methyl ester derivative of 4-(3-fluoro-5-methylphenyl)butanoic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-fluoro-5-methylphenyl)butanoate typically involves the esterification of 4-(3-fluoro-5-methylphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-fluoro-5-methylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 4-(3-fluoro-5-methylphenyl)butanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-(3-fluoro-5-methylphenyl)butanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: 4-(3-fluoro-5-methylphenyl)butanoic acid.
Reduction: 4-(3-fluoro-5-methylphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-fluoro-5-methylphenyl)butanoate has several applications in scientific research, including:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 4-(3-fluoro-5-methylphenyl)butanoate exerts its effects depends on the specific application and contextThe ester group can undergo hydrolysis to release the corresponding acid, which may then participate in further biochemical reactions .
Comparison with Similar Compounds
Methyl 4-(3-chloro-5-methylphenyl)butanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-(3-bromo-5-methylphenyl)butanoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 4-(3-iodo-5-methylphenyl)butanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: Methyl 4-(3-fluoro-5-methylphenyl)butanoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, making this compound particularly valuable in pharmaceutical research .
Properties
IUPAC Name |
methyl 4-(3-fluoro-5-methylphenyl)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-9-6-10(8-11(13)7-9)4-3-5-12(14)15-2/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKJLKLIXYBBGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210329 | |
Record name | Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-82-8 | |
Record name | Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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